molecular formula C10H9BrN2O B1408937 1-(2-Bromobenzyl)-1H-pyrazol-4-ol CAS No. 1600818-35-6

1-(2-Bromobenzyl)-1H-pyrazol-4-ol

Cat. No. B1408937
CAS RN: 1600818-35-6
M. Wt: 253.09 g/mol
InChI Key: FWKXXWDRSJFCEO-UHFFFAOYSA-N
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Description

“1-(2-Bromobenzyl)-1H-pyrazol-4-ol” is an organic compound that features both a pyrazole heterocycle and a borate functional group . It’s an intermediate in organic synthesis .


Synthesis Analysis

The compound is synthesized through a nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromobenzyl)-1H-pyrazol-4-ol” has been analyzed using Density Functional Theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is obtained by the nucleophilic substitution reaction . Further details about its chemical reactions are not available in the retrieved information.

Scientific Research Applications

Cytochrome P-450 Isozyme Induction

1-(2-Bromobenzyl)-1H-pyrazol-4-ol and its analogs are associated with the induction of cytochrome P-450 isozymes, which are essential for drug metabolism and detoxification in the liver. Studies have highlighted the induction profiles of various pyrazole compounds, including the changes in microsomal protein, cytochrome P-450 content, and the catalytic activities of monooxygenases in mice. The research underlines the significance of these compounds in modulating the expression of cytochrome P-450 isozymes, indicating their potential therapeutic applications in enhancing drug metabolism and reducing toxicity (Raunio et al., 1988).

Antihyperglycemic Activity

1-(2-Bromobenzyl)-1H-pyrazol-4-ol derivatives have been studied for their antihyperglycemic activity. Research into the structure-activity relationship (SAR) of these compounds demonstrates their effectiveness in reducing plasma glucose levels in diabetic mouse models. The antihyperglycemic effect is associated with significant glucosuria observed in non-diabetic mice, suggesting a potential role in managing diabetes through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

PDE-4 Inhibition in Asthma Models

1-(2-Bromobenzyl)-1H-pyrazol-4-ol compounds have shown promise as PDE-4 inhibitors, which are relevant in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease. These inhibitors can reduce the activation of inflammatory cells, including eosinophils, and have demonstrated efficacy in reducing airway hyperreactivity and improving lung histology in asthmatic mouse models (Kwak et al., 2012).

Antiulcer and Cytoprotective Activity

Compounds related to 1-(2-Bromobenzyl)-1H-pyrazol-4-ol have exhibited significant cytoprotective antiulcer activity. Certain derivatives have been shown to provide potent inhibition of ulcers induced by HCl-ethanol and stress in rat models. These findings suggest potential applications in treating and preventing gastric ulcers (Ikeda et al., 1996).

Bombesin Receptor Subtype-3 Agonism and Obesity Treatment

Derivatives of 1-(2-Bromobenzyl)-1H-pyrazol-4-ol have been explored as bombesin receptor subtype-3 (BRS-3) agonists, which play a role in regulating energy homeostasis. These agonists have shown potential in reducing body weight and affecting metabolic rates in animal models, indicating their potential utility in the treatment of obesity (Guan et al., 2011).

properties

IUPAC Name

1-[(2-bromophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKXXWDRSJFCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-benzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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